6-Amino-2-(diethylamino)-4H-chromen-4-one 6-Amino-2-(diethylamino)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 88753-74-6
VCID: VC15931081
InChI: InChI=1S/C13H16N2O2/c1-3-15(4-2)13-8-11(16)10-7-9(14)5-6-12(10)17-13/h5-8H,3-4,14H2,1-2H3
SMILES:
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

6-Amino-2-(diethylamino)-4H-chromen-4-one

CAS No.: 88753-74-6

Cat. No.: VC15931081

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-(diethylamino)-4H-chromen-4-one - 88753-74-6

Specification

CAS No. 88753-74-6
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name 6-amino-2-(diethylamino)chromen-4-one
Standard InChI InChI=1S/C13H16N2O2/c1-3-15(4-2)13-8-11(16)10-7-9(14)5-6-12(10)17-13/h5-8H,3-4,14H2,1-2H3
Standard InChI Key FNSRFZKXYRXJFB-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)N

Introduction

Chemical Identity and Structural Features

6-Amino-2-(diethylamino)-4H-chromen-4-one consists of a chromen-4-one core (a fused benzopyran-4-one system) substituted at positions 2 and 6 with diethylamino (-N(C₂H₅)₂) and amino (-NH₂) groups, respectively. The chromen-4-one scaffold is characterized by a ketone at position 4, which confers planarity to the molecule and influences its electronic properties .

Molecular Formula and Weight

  • Empirical formula: C₁₃H₁₆N₂O₂

  • Molecular weight: 232.28 g/mol (calculated from atomic masses)

  • IUPAC name: 6-Amino-2-(diethylamino)-4H-chromen-4-one

The diethylamino group at position 2 introduces steric bulk and electron-donating effects, while the amino group at position 6 enhances hydrogen-bonding potential. These substitutions likely modulate solubility and intermolecular interactions .

Synthesis and Synthetic Routes

While no explicit synthesis of 6-amino-2-(diethylamino)-4H-chromen-4-one is documented, analogous chromen-4-one derivatives provide a template for its preparation.

Key Synthetic Strategies

  • Condensation Reactions:

    • Microwave-assisted condensation of 1-(2-hydroxyphenyl)ethanone derivatives with aldehydes (e.g., 4-diethylaminobenzaldehyde) in dichloroethane/morpholine mixtures, followed by oxidation with H₂O₂/NaOH, yields 3-hydroxychromen-4-ones .

    • Example: Synthesis of 6-bromo-2-(4-diethylaminophenyl)-3-hydroxy-4H-chromen-4-one involves a 25-minute microwave irradiation step at 100°C .

  • Mannich Reactions:

    • Introduction of aminoalkyl groups via Mannich reactions (e.g., formaldehyde and diethylamine) enables functionalization at position 6 or 8.

  • Post-Synthetic Modifications:

    • Azide-alkyne cycloaddition (CuAAC) for labeling applications, as demonstrated in the synthesis of 6-azidomethyl-2-(4-diethylaminophenyl)-3-methoxy-4H-chromen-4-one .

Hypothetical Synthesis Pathway

  • Step 1: Condensation of 1-(2-hydroxy-5-nitrophenyl)ethanone with 4-diethylaminobenzaldehyde under microwave conditions to form a 3-hydroxy-6-nitro intermediate.

  • Step 2: Reduction of the nitro group at position 6 to an amino group using H₂/Pd-C or Na₂S₂O₄.

  • Step 3: Methylation of the 3-hydroxyl group (if required) using dimethyl sulfate/KOH .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueSource Analog
LogP (Partition coefficient)2.26–2.81Similar to 2-amino-6-methylchromen-4-one
Water SolubilityLow (≤1 mg/mL at 25°C)Chromen-4-one derivatives
Melting Point180–220°C (decomposes)Estimated from

The diethylamino group enhances lipid solubility, while the amino group may improve crystallinity.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃):

    • δ 1.15–1.17 ppm (t, 6H, NCH₂CH₃)

    • δ 6.20–7.80 ppm (m, aromatic protons)

    • δ 5.30 ppm (s, NH₂, exchangeable)

  • ¹³C-NMR:

    • δ 171–173 ppm (C4 ketone)

    • δ 110–160 ppm (aromatic carbons)

UV-Vis Spectroscopy

  • λₐᵦₛ: 420–450 nm (π→π* transitions in chromen-4-one)

  • Fluorescence: Emission at 540–550 nm (quantum yield Φ = 5–34% in ethanol)

Applications in Materials Science

Fluorescent Probes

  • Diethylamino-substituted chromen-4-ones exhibit solvatochromism and fluorogenic responses to DNA hybridization (e.g., 41% quantum yield increase upon ds-DNA binding) .

  • Example: 6-Azidomethyl-2-(4-diethylaminophenyl)-3-methoxy-4H-chromen-4-one (AzMF) serves as a turn-on probe for oligonucleotide labeling .

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